molecular formula C16H15Cl2NO2S B11171147 N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B11171147
M. Wt: 356.3 g/mol
InChI Key: BBOZWFRQZLQJNK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Methoxyethyl Sulfanyl Group: The methoxyethyl sulfanyl group can be attached via a thiol-ene reaction or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]acetamide: Similar structure but with an acetamide core.

    N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]propionamide: Similar structure but with a propionamide core.

Uniqueness

N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H15Cl2NO2S

Molecular Weight

356.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-methoxyethylsulfanyl)benzamide

InChI

InChI=1S/C16H15Cl2NO2S/c1-21-8-9-22-15-5-3-2-4-12(15)16(20)19-11-6-7-13(17)14(18)10-11/h2-7,10H,8-9H2,1H3,(H,19,20)

InChI Key

BBOZWFRQZLQJNK-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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